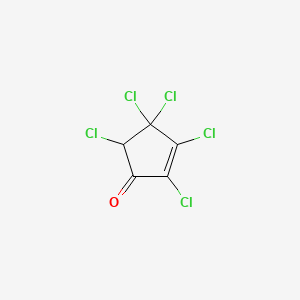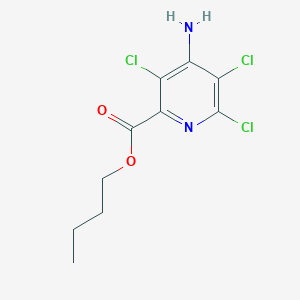
Propyl N-cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl N-cyclohexylcarbamate is an organic compound with the molecular formula C10H19NO2 It is a carbamate derivative, characterized by the presence of a propyl group and a cyclohexyl group attached to the carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl N-cyclohexylcarbamate can be synthesized through the reaction of cyclohexyl isocyanate with propanol. The reaction typically occurs under mild conditions, with the isocyanate reacting with the alcohol to form the carbamate linkage. The reaction can be represented as follows:
Cyclohexyl isocyanate+Propanol→Propyl N-cyclohexylcarbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl N-cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexylcarbamate derivatives, while reduction can produce cyclohexylamine derivatives.
Applications De Recherche Scientifique
Propyl N-cyclohexylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of propyl N-cyclohexylcarbamate involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclohexylcarbamate: Lacks the propyl group, which may affect its reactivity and biological activity.
Propyl N-phenylcarbamate: Contains a phenyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
58202-95-2 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
propyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C10H19NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,11,12) |
Clé InChI |
SBOLKCRPTBJXQW-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


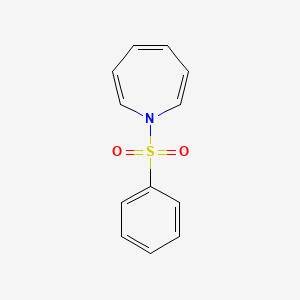
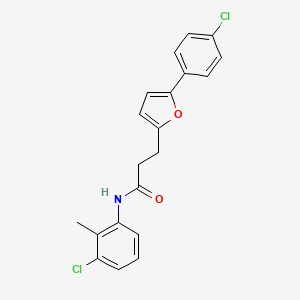
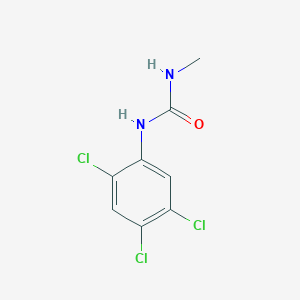
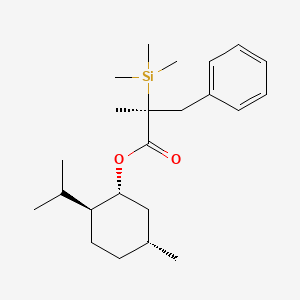
![2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B15075151.png)
![Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-7-carboxylate](/img/structure/B15075169.png)
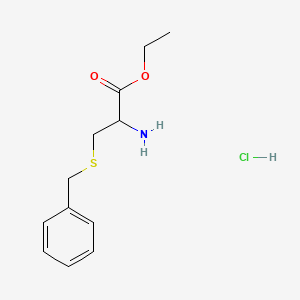

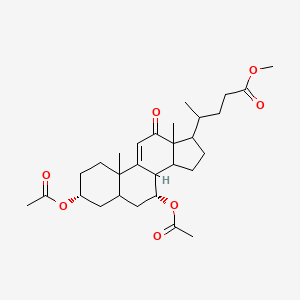
![2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate](/img/structure/B15075187.png)
![2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B15075191.png)
